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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

Cat. No.: B101823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Fluoro-4-
methyl-5-nitropyridine. Due to the limited availability of public experimental spectra for this

specific compound, this guide leverages predicted data and compares it with experimental and

predicted data from structurally similar compounds. This approach allows for a robust

estimation of the expected spectroscopic features, providing a valuable resource for

researchers working with this and related molecules.

Executive Summary
2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine with applications in medicinal

chemistry and materials science. Its characterization relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. This guide presents a summary of expected and

comparative data for these techniques.

Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-methyl-5-
nitropyridine and compare it with data for related compounds. This comparative approach

helps in understanding the influence of different substituents on the spectroscopic properties.

Table 1: ¹H NMR Data Comparison (Predicted)
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Compound H-3 (ppm) H-6 (ppm) -CH₃ (ppm)

2-Fluoro-4-methyl-5-

nitropyridine
~7.5-7.8 ~8.2-8.5 ~2.4-2.6

2-Bromo-4-fluoro-5-

methylpyridine[1]
~7.2 (d) ~8.1 (d) ~2.3 (s)

Note: Chemical shifts are approximate and presented as ranges for the target compound

based on substituent effects observed in related structures. Multiplicity (s: singlet, d: doublet)

and coupling constants are predicted based on typical values.

Table 2: ¹³C NMR Data Comparison (Predicted)

Compoun
d

C-2 C-3 C-4 C-5 C-6 -CH₃

2-Fluoro-4-

methyl-5-

nitropyridin

e

~155-160

(d)

~120-125

(d)
~145-150 ~135-140 ~148-152 ~15-20

2-Bromo-4-

fluoro-5-

methylpyrid

ine[1]

~150 (d) ~115 (d) ~158 (d) ~125 (d) ~148 ~15

Note: The presence of fluorine is expected to cause splitting of adjacent carbon signals (d:

doublet), with the magnitude of the coupling constant (J) decreasing with the number of bonds.

Table 3: Mass Spectrometry (MS) Data Comparison
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Compound Molecular Ion (m/z) Key Fragments (m/z)

2-Fluoro-4-methyl-5-

nitropyridine (Predicted)[2]
156.03 [M]⁺

[M-NO₂]⁺, [M-CH₃]⁺, fragments

of the pyridine ring

2-Bromo-4-fluoro-5-

methylpyridine (Predicted)[1]
189/191 [M]⁺ [M-Br]⁺, [M-Br-CH₃]⁺

Note: The mass spectrum of the bromo-analogue shows a characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Infrared (IR) Spectroscopy Data Comparison

Functional Group
2-Fluoro-4-methyl-5-
nitropyridine (Expected,
cm⁻¹)

2-Fluoro-4-iodo-5-
methylpyridine
(Experimental, cm⁻¹)[3]

C-H stretch (aromatic) 3000-3100 Not specified

C-H stretch (methyl) 2850-2950 Not specified

C=C and C=N stretch

(pyridine)
1450-1600 Not specified

N-O stretch (nitro)
1500-1550 (asymmetric),

1300-1350 (symmetric)
N/A

C-F stretch 1200-1250 Not specified

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols are based on standard laboratory procedures and can be

adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Reference the chemical shifts to the residual solvent peak.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique

that often preserves the molecular ion.

Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected

molecular ion.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into

a transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-Fluoro-4-methyl-5-nitropyridine.
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Caption: Workflow for the spectroscopic characterization of 2-Fluoro-4-methyl-5-
nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-4-methyl-5-
nitropyridine: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101823#characterization-of-2-fluoro-4-methyl-5-
nitropyridine-using-nmr-ms-and-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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